molecular formula C10H16O B094243 (1S,2S,5R)-(+)-2,10-Epoxypinane CAS No. 18680-30-3

(1S,2S,5R)-(+)-2,10-Epoxypinane

Cat. No. B094243
CAS RN: 18680-30-3
M. Wt: 152.23 g/mol
InChI Key: OUXAABAEPHHZPC-KHQFGBGNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S,5R)-(+)-2,10-Epoxypinane is a natural product that has been found to exhibit various biological activities. It is a bicyclic monoterpene that has a unique chemical structure, and its synthesis and research have gained significant interest in recent years.

Mechanism Of Action

The mechanism of action of (1S,2S,5R)-(+)-2,10-Epoxypinane is not fully understood. However, studies have shown that the compound exerts its biological activities by inhibiting the growth of cancer cells, fungi, and bacteria. The compound has been found to induce apoptosis in cancer cells and to inhibit the growth of fungi and bacteria by disrupting their cell membranes.

Biochemical And Physiological Effects

(1S,2S,5R)-(+)-2,10-Epoxypinane has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Additionally, (1S,2S,5R)-(+)-2,10-Epoxypinane has been found to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

The advantages of (1S,2S,5R)-(+)-2,10-Epoxypinane for lab experiments include its potential as a lead compound for the development of new drugs and its ability to inhibit the growth of cancer cells, fungi, and bacteria. However, the synthesis of the compound is complex, and the yield is generally low. Additionally, the compound is not readily available, which limits its use in lab experiments.

Future Directions

For the research of (1S,2S,5R)-(+)-2,10-Epoxypinane include the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications. The compound's potential as an insecticide and as a lead compound for the development of new drugs should also be explored further. Finally, more studies are needed to determine the compound's safety and toxicity in vivo.
Conclusion:
In conclusion, (1S,2S,5R)-(+)-2,10-Epoxypinane is a natural product that has gained significant interest due to its potential biological activities. The compound has been found to exhibit antitumor, antifungal, and antibacterial activities, and its potential therapeutic applications have been explored extensively. The synthesis of the compound is complex, and the yield is generally low. However, future research may lead to the development of more efficient synthesis methods. Overall, (1S,2S,5R)-(+)-2,10-Epoxypinane is a promising compound that warrants further research.

Synthesis Methods

The synthesis of (1S,2S,5R)-(+)-2,10-Epoxypinane is a complex process that involves several steps. The most commonly used method for the synthesis of (1S,2S,5R)-(+)-2,10-Epoxypinane is through the use of chiral auxiliary reagents. The synthesis usually starts with the preparation of the chiral auxiliary, which is then used to synthesize the desired product. The yield of the synthesis is generally low, and the process requires a high level of expertise.

Scientific Research Applications

(1S,2S,5R)-(+)-2,10-Epoxypinane has been found to exhibit various biological activities, including antitumor, antifungal, and antibacterial activities. It has also been found to have potential as an insecticide and as a lead compound for the development of new drugs. The compound has been extensively studied in vitro and in vivo, and its potential therapeutic applications have been explored.

properties

CAS RN

18680-30-3

Product Name

(1S,2S,5R)-(+)-2,10-Epoxypinane

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1S,2S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]

InChI

InChI=1S/C10H16O/c1-9(2)7-3-4-10(6-11-10)8(9)5-7/h7-8H,3-6H2,1-2H3/t7-,8+,10-/m1/s1

InChI Key

OUXAABAEPHHZPC-KHQFGBGNSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@]3([C@H]1C2)CO3)C

SMILES

CC1(C2CCC3(C1C2)CO3)C

Canonical SMILES

CC1(C2CCC3(C1C2)CO3)C

Other CAS RN

18680-30-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.